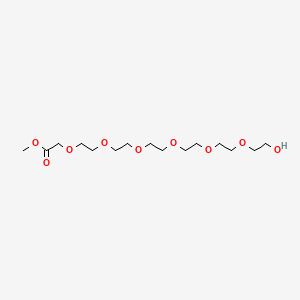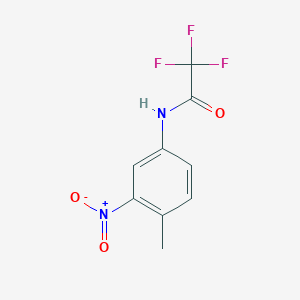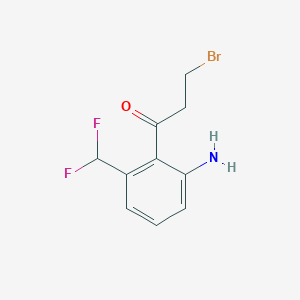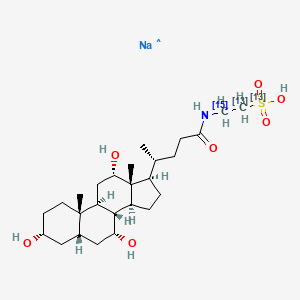
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is an organic compound with the molecular formula C15H30O9. It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate typically involves the reaction of a polyether with a methyl ester. One common method includes the esterification of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid.
Reduction: Formation of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Employed in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in esterification reactions. These interactions can affect the compound’s solubility, reactivity, and ability to interact with biological molecules. The pathways involved include ester hydrolysis and ether cleavage, which can lead to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate: Known for its multiple ether linkages and terminal hydroxyl group.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanol: Similar structure but with an alcohol group instead of a methyl ester.
Uniqueness
This compound is unique due to its combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propriétés
Formule moléculaire |
C15H30O9 |
|---|---|
Poids moléculaire |
354.39 g/mol |
Nom IUPAC |
methyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H30O9/c1-18-15(17)14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-14H2,1H3 |
Clé InChI |
PCDOQWJSKJZYIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)




![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)



![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)

![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)

